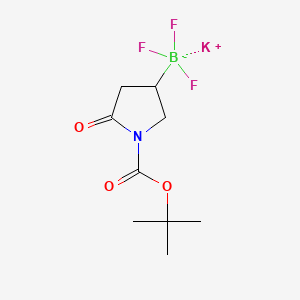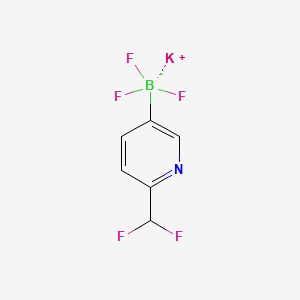
Potassium (6-(difluoromethyl)pyridin-3-yl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium [6-(difluoromethyl)pyridin-3-yl]trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in the field of organic synthesis. The presence of the difluoromethyl group and the pyridinyl ring in its structure makes it a valuable reagent in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium [6-(difluoromethyl)pyridin-3-yl]trifluoroboranuide typically involves the reaction of 6-(difluoromethyl)pyridine with a boron-containing reagent, such as boronic acid or boronate ester, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium [6-(difluoromethyl)pyridin-3-yl]trifluoroboranuide undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is a widely used reaction where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.
Solvents: Organic solvents like THF, dichloromethane, or ethanol are commonly used.
Major Products
The major products formed from these reactions are typically complex organic molecules that incorporate the difluoromethyl and pyridinyl groups, making them valuable intermediates in pharmaceutical and agrochemical synthesis .
Wissenschaftliche Forschungsanwendungen
Potassium [6-(difluoromethyl)pyridin-3-yl]trifluoroboranuide has several scientific research applications:
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Wirkmechanismus
The mechanism of action of potassium [6-(difluoromethyl)pyridin-3-yl]trifluoroboranuide in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by the formation of a carbon-carbon bond with an aryl or vinyl halide. The difluoromethyl group and pyridinyl ring provide stability and reactivity, making the compound an effective reagent in these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium [5-(difluoromethyl)-6-methoxypyridin-3-yl]trifluoroboranuide: Similar in structure but with a methoxy group instead of a hydrogen atom on the pyridinyl ring.
Potassium (pyridin-3-yl)trifluoroborate: Lacks the difluoromethyl group, making it less reactive in certain types of reactions.
Uniqueness
Potassium [6-(difluoromethyl)pyridin-3-yl]trifluoroboranuide is unique due to the presence of the difluoromethyl group, which enhances its reactivity and stability in various chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries .
Eigenschaften
Molekularformel |
C6H4BF5KN |
|---|---|
Molekulargewicht |
235.01 g/mol |
IUPAC-Name |
potassium;[6-(difluoromethyl)pyridin-3-yl]-trifluoroboranuide |
InChI |
InChI=1S/C6H4BF5N.K/c8-6(9)5-2-1-4(3-13-5)7(10,11)12;/h1-3,6H;/q-1;+1 |
InChI-Schlüssel |
NRDNSUMNHVMQHQ-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CN=C(C=C1)C(F)F)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13478545.png)
![9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13478556.png)
![N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide](/img/structure/B13478557.png)
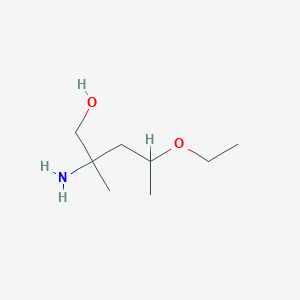
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13478566.png)
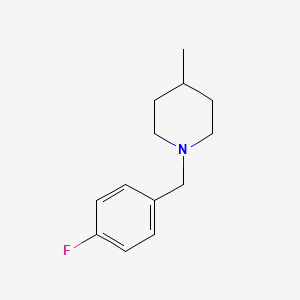

amino}acetic acid hydrochloride](/img/structure/B13478581.png)
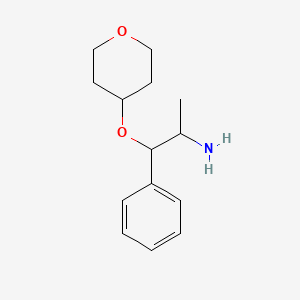

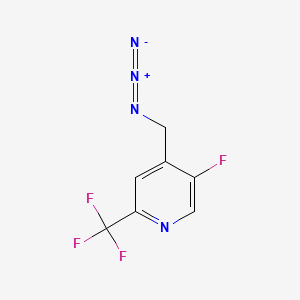
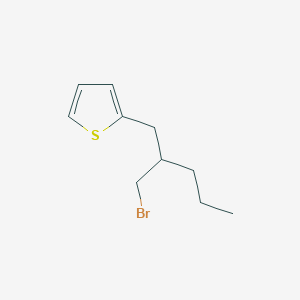
![Potassium [(4-cyanooxan-4-yl)methyl]trifluoroboranuide](/img/structure/B13478617.png)
